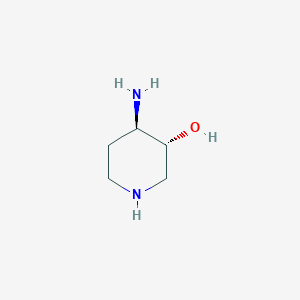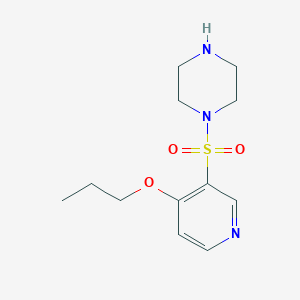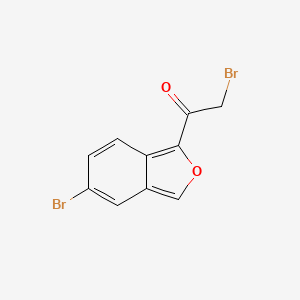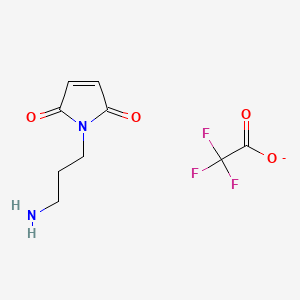
1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato es un compuesto químico con la fórmula molecular C9H11F3N2O4. Es conocido por su estructura única, que incluye un anillo de pirrol sustituido con un grupo aminopropil y una parte trifluoroacetato.
Métodos De Preparación
La síntesis de 1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato generalmente implica la reacción de derivados de maleimida con grupos aminopropil bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o etanol, y catalizadores como trietilamina para facilitar la reacción. Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo aminopropil puede ser reemplazado por otros nucleófilos bajo condiciones apropiadas. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas variables y catalizadores específicos para impulsar las reacciones hacia los productos deseados
Aplicaciones Científicas De Investigación
1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y polímeros.
Biología: El compuesto se estudia por su posible papel en las vías bioquímicas y las interacciones con macromoléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato implica su interacción con objetivos moleculares como enzimas y receptores. El grupo aminopropil puede formar enlaces de hidrógeno e interacciones electrostáticas con los sitios activos de las enzimas, modulando su actividad. La parte trifluoroacetato puede mejorar la estabilidad y la biodisponibilidad del compuesto, facilitando sus efectos en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares a 1-(3-Aminopropil)pirrol-2,5-diona; 2,2,2-trifluoroacetato incluyen:
1-(5-Aminopentil)-1H-pirrol-2,5-diona 2,2,2-trifluoroacetato: Este compuesto tiene una cadena alquílica más larga, lo que puede afectar su reactividad e interacciones.
1-(2-Aminoetil)maleimida clorhidrato: Este compuesto tiene una cadena alquílica más corta y un contraión diferente, lo que influye en su solubilidad y reactividad.
3-[1-(3-Aminopropil)-1H-indol-3-il]-4-(1H-indol-3-il)-1H-pirrol-2,5-diona: Este compuesto contiene grupos indolicos adicionales, que pueden conferir actividades biológicas únicas
Propiedades
Fórmula molecular |
C9H10F3N2O4- |
|---|---|
Peso molecular |
267.18 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7)/p-1 |
Clave InChI |
KXQYFSRZPNLIDW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


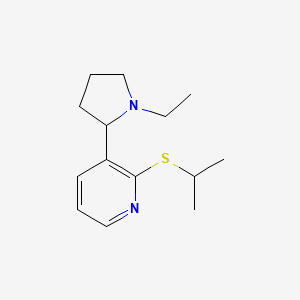

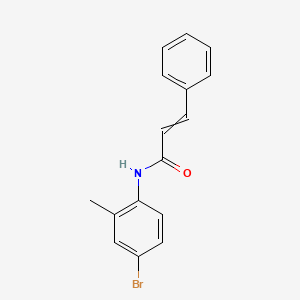
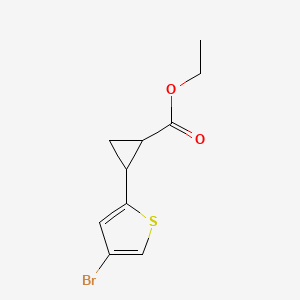
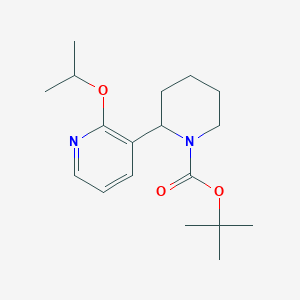
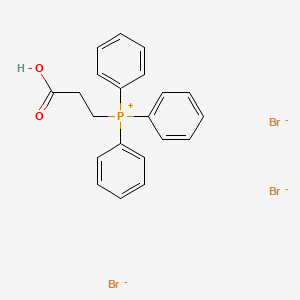

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


